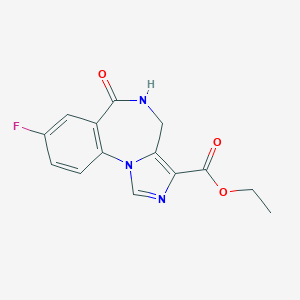

Piperidin-4-yl acetate hydrochloride

Vue d'ensemble

Description

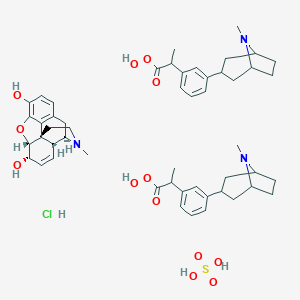

Piperidin-4-yl acetate hydrochloride is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the use of aziridines as precursors. For instance, non-activated aziridines have been used for the stereoselective synthesis of cis-2-cyanomethyl-4-phenylpiperidines. This process includes a microwave-assisted ring expansion from aziridine to piperidine, followed by a radical-induced nitrile translocation . Additionally, piperidine analogs have been synthesized through direct alkylation and reductive amination, with sodium borohydride over molecular sieves being used to improve efficiency and yield .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with various substituents affecting their chemical behavior. For example, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride has been characterized by X-ray diffraction, revealing a protonated piperidine ring in a chair conformation with the carboxyl group in an equatorial position .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. The Pinner reaction, for instance, has been used to convert 2-(cyanomethyl)piperidines into methyl cis-(1-arylmethyl-4-piperidin-2-yl)acetates using gaseous HCl in methanol . Furthermore, modifications to standard literature procedures, such as alkylation, acylation, and subsequent reduction, have been employed to synthesize alcohol and methyl ether analogs of piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of different functional groups and substituents can significantly alter properties such as solubility, boiling point, and reactivity. For example, the introduction of a 4-chlorophenoxy acetate group in 3-hydroxymethyl N-methyl piperidine resulted in a compound that, when administered chronically, reduced food intake and weight gain in obese rats . This suggests that the compound's physical properties allow it to interact with biological systems in a way that influences metabolism.

Applications De Recherche Scientifique

PET Imaging of the Cholinergic System

- An improved synthesis of the precursor acetic acid-piperidine-4-yl ester was developed for PET studies of acetylcholine neurotransmission. This advancement is significant in understanding the cholinergic system in the brain (Carpinelli et al., 2006).

Antimicrobial Activities

- The synthesis of derivatives like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride exhibited moderate antimicrobial activities against various microorganisms (Ovonramwen et al., 2019).

Radioligand Synthesis for PET

- Derivatives such as SB-235753 were synthesized as potential radioligands for Dopamine D4 receptor studies, showcasing the utility of piperidin-4-yl acetate hydrochloride in developing brain imaging agents (Matarrese et al., 2000).

Antibacterial Agent Synthesis

- Compounds containing piperidine, like 1-(4-(piperidin-1-yl) phenyl) ethanone, were synthesized and exhibited significant antibacterial activity, highlighting its potential in combating bacterial infections (Merugu et al., 2010).

Stereocontrolled Organic Synthesis

- Research focused on the synthesis of methyl cis-(1-arylmethyl-4-phenylpiperidin-2-yl)acetates, demonstrating the role of piperidin-4-yl acetate hydrochloride in facilitating stereocontrolled organic syntheses (Vervisch et al., 2012).

Synthesis of Molecular Structures

- Investigations into the synthesis of complex molecular structures like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride indicate the compound's utility in creating diverse chemical entities (Zheng Rui, 2010).

Crystal Structure Analysis

- Studies on the crystal structure of 4-carboxypiperidinium chloride provide insights into the physical properties and potential applications of piperidin-4-yl acetate hydrochloride derivatives (Szafran et al., 2007).

Anticholinesterase Agents

- Synthesis of pyrazoline derivatives, involving piperidine, for their anticholinesterase effects, suggests its potential in treating neurodegenerative disorders (Altıntop, 2020).

Corrosion Inhibition Studies

- The use of piperidine derivatives in the study of corrosion inhibition on iron surfaces showcases its application in material science and engineering (Kaya et al., 2016).

CCR5 Antagonist Discovery

- Development of piperidine-4-carboxamide CCR5 antagonists for anti-HIV-1 activity demonstrates its significant role in antiviral research (Imamura et al., 2006).

Orientations Futures

Piperidines, including Piperidin-4-yl acetate hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

piperidin-4-yl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-6(9)10-7-2-4-8-5-3-7;/h7-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSMCVVEFKCVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507128 | |

| Record name | Piperidin-4-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-4-yl acetate hydrochloride | |

CAS RN |

94886-04-1 | |

| Record name | Piperidin-4-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)

![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)